3-Hydroxyglibenclamide

Descripción general

Descripción

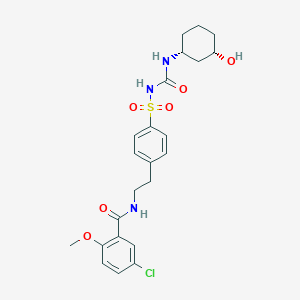

3-Hydroxyglibenclamide is a derivative of glibenclamide, which belongs to the class of sulfonylureas. These compounds are primarily used as antidiabetic medications to manage type 2 diabetes by stimulating insulin release from pancreatic beta cells . This compound is specifically characterized by the presence of a hydroxyl group at the third position of the cyclohexyl ring, which may influence its pharmacokinetic and pharmacodynamic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyglibenclamide typically involves the hydroxylation of glibenclamide. This can be achieved through various chemical reactions, including:

Hydroxylation: Using oxidizing agents such as hydrogen peroxide or peracids to introduce a hydroxyl group at the desired position.

Catalytic Methods: Employing catalysts like transition metal complexes to facilitate the hydroxylation process under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Batch Processes: Where the hydroxylation reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time.

Continuous Flow Processes: Utilizing continuous flow reactors to enhance the efficiency and scalability of the synthesis, ensuring consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: 3-Hydroxyglibenclamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes under specific conditions.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, glibenclamide.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, peracids, or potassium permanganate for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Nucleophiles: Halides, alkoxides, or amines for substitution reactions.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Glibenclamide.

Substitution Products: Halogenated or alkylated derivatives of this compound.

Aplicaciones Científicas De Investigación

Scientific Research Applications

3-Hydroxyglibenclamide has several applications across various fields:

1. Chemistry

- Reference Compound : Used in analytical chemistry to study sulfonylurea derivatives and their interactions.

- Synthesis Studies : Investigated for its role in synthesizing new compounds with potential antidiabetic properties.

2. Biology

- Metabolic Studies : Explored for its impact on cellular metabolism and insulin secretion pathways.

- Cellular Mechanisms : Research focuses on understanding how it influences signaling pathways related to glucose metabolism.

3. Medicine

- Pharmacokinetics Research : Studied for its absorption, distribution, metabolism, and excretion characteristics compared to glibenclamide.

- Therapeutic Effects : Evaluated for its efficacy and safety in clinical settings, particularly for patients with type 2 diabetes.

4. Industry

- Drug Development : Utilized in the formulation of new antidiabetic medications that may offer improved efficacy or reduced side effects.

- Formulation Studies : Investigated for its potential in developing fixed-dose combinations with other antidiabetic agents.

Comparative Potency

Research indicates that this compound is approximately 6.5 times less potent than glibenclamide in reducing blood glucose levels. This difference underscores the importance of dosage adjustments when considering its clinical use.

Clinical Case Study: Hypoglycemic Response

A notable case involved a 77-year-old male patient with type 2 diabetes who experienced severe hypoglycemia after being treated with glibenclamide. His blood glucose dropped to 50 mg/dl despite a stable dose over five years. This case highlights the potential risks associated with sulfonylureas and their metabolites, emphasizing the need for careful monitoring and dosage adjustments.

Randomized Controlled Trials

In a randomized controlled trial assessing the hypoglycemic effects of glibenclamide metabolites, including this compound, eight healthy subjects were administered various doses. The study found significant reductions in blood glucose levels not only from glibenclamide but also from its metabolites, indicating their role in insulin secretion enhancement .

Data Table: Comparative Analysis of Sulfonylureas

| Compound | Potency (relative to Glibenclamide) | Mechanism of Action | Clinical Applications |

|---|---|---|---|

| Glibenclamide | Baseline | Inhibition of K_ATP channels | Type 2 Diabetes Management |

| This compound | ~6.5 times less potent | Inhibition of K_ATP channels | Type 2 Diabetes Research |

| 4-Hydroxyglibenclamide | Comparable | Inhibition of K_ATP channels | Pharmacokinetic Studies |

| Glipizide | Similar | Inhibition of K_ATP channels | Type 2 Diabetes Management |

Mecanismo De Acción

The mechanism of action of 3-Hydroxyglibenclamide is similar to that of glibenclamide. It works by binding to and inhibiting the ATP-sensitive potassium channels (K_ATP) on the pancreatic beta cells . This inhibition leads to cell membrane depolarization, opening voltage-dependent calcium channels, and resulting in increased insulin secretion. The presence of the hydroxyl group may influence its binding affinity and overall efficacy.

Comparación Con Compuestos Similares

Glibenclamide: The parent compound, widely used as an antidiabetic medication.

4-Trans-Hydroxyglibenclamide: Another hydroxylated derivative with a hydroxyl group at the fourth position.

Glyburide: An alternative name for glibenclamide, used interchangeably in some regions.

Uniqueness: 3-Hydroxyglibenclamide is unique due to the specific position of the hydroxyl group, which may alter its pharmacological properties compared to other derivatives. This uniqueness can potentially offer different therapeutic benefits or side effect profiles, making it a valuable compound for further research and development.

Actividad Biológica

3-Hydroxyglibenclamide, a metabolite of the sulfonylurea drug glibenclamide, has garnered attention in pharmacological research due to its biological activity and potential implications in diabetes management. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and detailed findings.

Overview of this compound

This compound is produced through the metabolic hydroxylation of glibenclamide, a medication commonly used to treat type 2 diabetes. The compound belongs to the class of sulfonylureas, which function by stimulating insulin secretion from pancreatic beta cells. Understanding the biological activity of its hydroxylated form is crucial for elucidating the pharmacokinetics and pharmacodynamics associated with glibenclamide therapy.

- Insulin Secretion Stimulation :

- Pharmacokinetics :

Case Studies

Several case studies have investigated the clinical implications of this compound in diabetic patients:

- Case Study 1 : A study involving patients with maturity-onset diabetes of the young (MODY) demonstrated that individuals with HNF-1α mutations exhibited hypersensitivity to sulfonylureas. This sensitivity was attributed to altered metabolism and clearance rates of glibenclamide and its metabolites, including this compound .

- Case Study 2 : In a cohort of type 2 diabetes patients, monitoring plasma levels of glibenclamide and its hydroxylated forms revealed that those with higher concentrations of this compound experienced improved glycemic control compared to those with lower levels. This suggests a potential role for the metabolite in enhancing the efficacy of glibenclamide therapy .

Pharmacological Effects

Research has demonstrated various pharmacological effects associated with this compound:

- Fluid Secretion : In rodent models, glibenclamide has been shown to stimulate fluid secretion through mechanisms independent of cystic fibrosis transmembrane conductance regulator (CFTR). This effect may also extend to its hydroxylated derivative, indicating broader physiological roles beyond glucose metabolism .

- Metabolic Pathways : The metabolic pathways involving cytochrome P450 enzymes have been implicated in the formation of this compound. Specifically, CYP105A1 has been identified as a catalyst for this hydroxylation process, suggesting potential avenues for enhancing drug efficacy through biotransformation strategies .

Table 1: Pharmacokinetic Parameters of Glibenclamide and this compound

| Parameter | Glibenclamide | This compound |

|---|---|---|

| Half-life (t_1/2) | 1.5 min | Not extensively studied |

| Clearance Rate | Reduced in MODY3 | Increased sensitivity |

| Plasma Concentration | Elevated in MODY3 | Correlated with efficacy |

Table 2: Clinical Outcomes in Diabetes Patients Treated with Glibenclamide

Propiedades

IUPAC Name |

5-chloro-N-[2-[4-[(3-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O6S/c1-33-21-10-7-16(24)13-20(21)22(29)25-12-11-15-5-8-19(9-6-15)34(31,32)27-23(30)26-17-3-2-4-18(28)14-17/h5-10,13,17-18,28H,2-4,11-12,14H2,1H3,(H,25,29)(H2,26,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBAJFAMXTVSQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10945751 | |

| Record name | 5-Chloro-N-{2-[4-({hydroxy[(3-hydroxycyclohexyl)imino]methyl}sulfamoyl)phenyl]ethyl}-2-methoxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23074-07-9, 23074-02-4 | |

| Record name | 5-Chloro-N-[2-[4-[[[[(3-hydroxycyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23074-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyglibenclamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023074079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-N-{2-[4-({hydroxy[(3-hydroxycyclohexyl)imino]methyl}sulfamoyl)phenyl]ethyl}-2-methoxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How is 3-Hydroxyglibenclamide formed in the body?

A1: this compound is a metabolite of the antidiabetic drug glibenclamide. The study found that approximately 8% of an oral dose of glibenclamide is metabolized into this compound within 48 hours []. This suggests that specific enzymes are involved in the hydroxylation process, although the exact enzymes responsible weren't identified in this particular study.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.